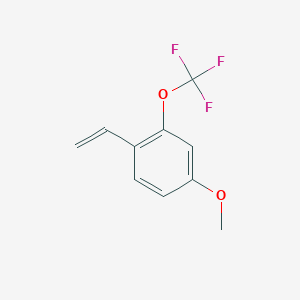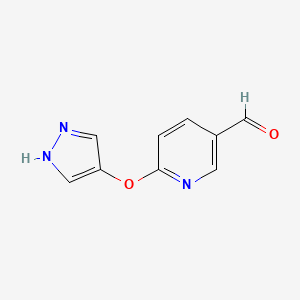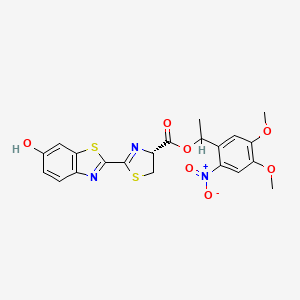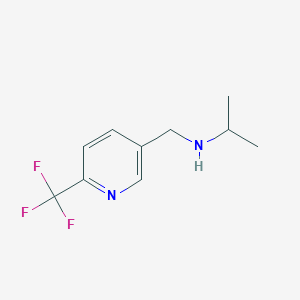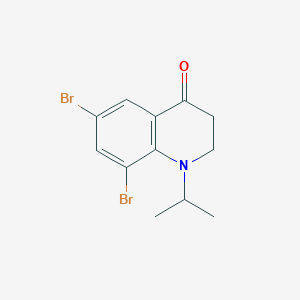![molecular formula C11H9F2NO3 B8128838 2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one](/img/structure/B8128838.png)
2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group and a methoxy group attached to a phenyl ring, and an oxazolone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of the difluoromethylated phenyl compound. One common method is the reaction of 4-methoxybenzaldehyde with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequent steps may include cyclization reactions to form the oxazolone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxylated or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one can be used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its difluoromethyl group can enhance binding affinity to biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-(Difluoromethyl)-2-fluorobenzoic acid: This compound features both difluoromethyl and fluorine substituents on a benzoic acid core.
2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one: This compound contains a difluoromethyl group and additional chloro and amino substituents.
Uniqueness: 2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one is unique due to its oxazolone ring system, which is not commonly found in other difluoromethylated compounds
Properties
IUPAC Name |
2-[4-(difluoromethyl)-3-methoxyphenyl]-4H-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c1-16-8-4-6(2-3-7(8)10(12)13)11-14-5-9(15)17-11/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTNEKYUVRFRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NCC(=O)O2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8128771.png)
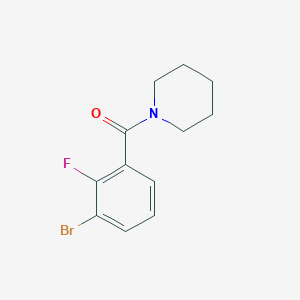
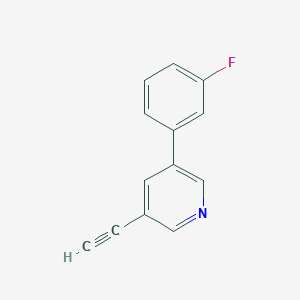
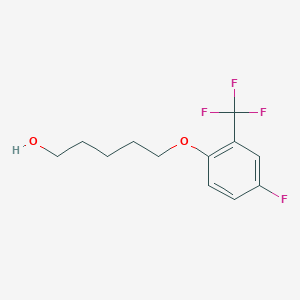
![4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128799.png)
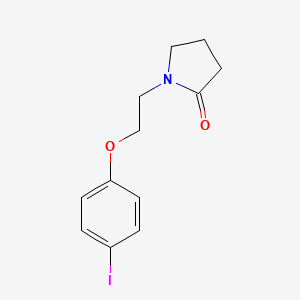
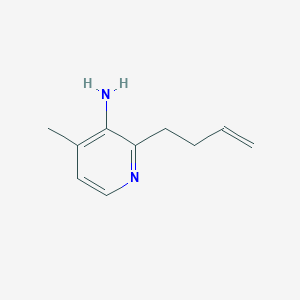
![propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B8128814.png)
